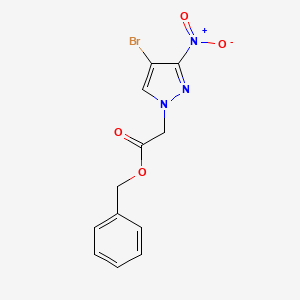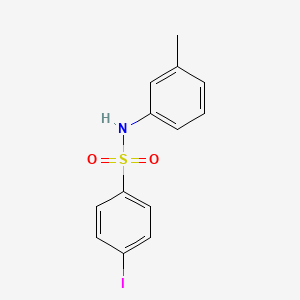![molecular formula C14H23N3O3S B4231949 N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4231949.png)
N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, also known as BDP9066, is a small molecule drug that has been studied for its potential therapeutic applications. BDP9066 belongs to the class of sulfonylurea compounds and has been found to exhibit neuroprotective and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in the brain. N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. Additionally, N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the brain.
Biochemical and physiological effects:
N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been found to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease, N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been shown to reduce amyloid beta deposition and improve synaptic plasticity. Additionally, N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been found to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its relatively low toxicity. N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been shown to be well-tolerated in animal models, with no significant adverse effects reported. Additionally, N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been found to have a long half-life, which may make it suitable for chronic treatment regimens. However, one limitation of using N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide. One area of interest is in the development of N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide and its effects on various signaling pathways in the brain. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide in order to optimize its use in clinical settings.
Conclusion:
In conclusion, N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is a promising small molecule drug that has been studied for its potential therapeutic applications in a variety of scientific research areas. N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide exhibits neuroprotective and anti-inflammatory properties and has been found to improve cognitive function in animal models of Alzheimer's disease. While there are some limitations to its use in lab experiments, N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has a number of advantages, including its relatively low toxicity and long half-life. Further research is needed to fully understand the potential of N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide as a therapeutic agent for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been studied for its potential therapeutic applications in a variety of scientific research areas. One of the most promising applications of N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-butyl-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-4-5-11-15-14(18)12-17(21(19,20)16(2)3)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCIIMOHKRYDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231871.png)

![5-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4231883.png)
![2-(4-methoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4231892.png)
![methyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4231900.png)
![N-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4231901.png)
![4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4231904.png)
![3-[3-(dimethylamino)propyl]-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B4231908.png)
![ethyl 4-({[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B4231916.png)
![N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide](/img/structure/B4231928.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231930.png)

![1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4231964.png)
![N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4231973.png)